![molecular formula C10H7N3 B3039484 4-(1H-pyrazol-4-yl)benzonitrile CAS No. 1101167-56-9](/img/structure/B3039484.png)
4-(1H-pyrazol-4-yl)benzonitrile
Overview
Description
4-(1H-pyrazol-4-yl)benzonitrile is a chemical compound with the CAS Number: 1101167-56-9 . It has a molecular weight of 169.19 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 4-(1H-pyrazol-4-yl)benzonitrile is represented by the InChI code: 1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-13-7-10/h1-4,6-7H, (H,12,13) . This indicates that the molecule consists of 10 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1H-pyrazol-4-yl)benzonitrile include a molecular weight of 169.19 .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a neglected parasitic disease responsible for significant morbidity and mortality worldwide. Researchers have investigated the antileishmanial potential of 4-(1H-pyrazol-4-yl)benzonitrile derivatives. In a study by Marra et al., these compounds demonstrated an active profile against Leishmania infantum and Leishmania amazonensis. Notably, some compounds exhibited efficacy comparable to pentamidine (a known antileishmanial drug) but with lower cytotoxicity .
Apoptosis Induction in Cancer Cells
Compound 10ec, a derivative of 4-(1H-pyrazol-4-yl)benzonitrile, has shown promise in inducing apoptosis in breast cancer cells (BT-474). Biological studies using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays revealed its pro-apoptotic effects. Additionally, the clonogenic assay demonstrated concentration-dependent inhibition of colony formation in BT-474 cells .
Molecular Modeling and Drug Design
Researchers have employed molecular modeling techniques to evaluate the interaction of 4-(1H-pyrazol-4-yl)benzonitrile derivatives with their parasitic targets. By analyzing electronic regions, orientation, and lipophilicity, they aim to optimize these compounds for improved efficacy against Leishmania species .
High-Resolution Mass Spectrometry (HRMS)
In studies involving the synthesis of 4-(1H-pyrazol-4-yl)benzonitrile derivatives, HRMS played a crucial role in detecting the molecular ions of the compounds. This technique provides accurate mass information, aiding in compound identification and characterization .
Chemical Synthesis and Organic Chemistry
The synthesis of 4-(1H-pyrazol-4-yl)benzonitrile involves organic reactions and synthetic methodologies. Researchers explore various synthetic routes to access this compound, contributing to the field of organic chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins and enzymes
Mode of Action
It’s suggested that similar compounds may interact with proteins and enzymes, potentially altering their function . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity
Result of Action
Similar compounds have shown a wide range of pharmacological activities, suggesting that 4-(1h-pyrazol-4-yl)benzonitrile could potentially have diverse molecular and cellular effects
Action Environment
It’s known that the compound should be stored in a cool, dry place to avoid decomposition
properties
IUPAC Name |
4-(1H-pyrazol-4-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-13-7-10/h1-4,6-7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBUGUJAPLDUKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-4-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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